molecular formula C9H7Cl3O2 B1622614 2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride CAS No. 585518-43-0

2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride

Cat. No.: B1622614
CAS No.: 585518-43-0
M. Wt: 253.5 g/mol
InChI Key: BISYZGQISKMLCM-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride is an organic compound with the molecular formula C9H7Cl3O2. It is a chlorinated derivative of phenoxyacetyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride typically involves the chlorination of 2,4-dichloro-6-methylphenol followed by acylation with acetyl chloride. The reaction conditions often require the presence of a catalyst such as anhydrous aluminum trichloride (AlCl3) to facilitate the acylation process. The general steps are as follows:

    Chlorination: 2,4-Dichloro-6-methylphenol is chlorinated using chlorine gas in the presence of a suitable solvent.

    Acylation: The chlorinated product is then reacted with acetyl chloride in the presence of AlCl3 to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichloro-6-methylphenoxyacetic acid.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium complexes are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are commonly used.

Major Products

    2,4-Dichloro-6-methylphenoxyacetic acid: Formed through hydrolysis.

    Coupled Products: Various coupled products depending on the specific reagents used in coupling reactions.

Scientific Research Applications

2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride is used in a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4-Dichloro-6-methylphenol: A precursor in the synthesis of 2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride.

    Phenoxyacetyl chloride: A related compound with a phenoxyacetyl group.

Uniqueness

This compound is unique due to its specific chlorination pattern and the presence of the acetyl chloride group. This combination of features makes it highly reactive and suitable for a variety of chemical transformations that are not possible with other similar compounds.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISYZGQISKMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395310
Record name 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585518-43-0
Record name 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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